methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with an isopropyl group and a sulfonyl group attached to an amino group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate typically involves the following steps:
Benzene Derivatives: Starting with benzene derivatives, the isopropyl group is introduced through Friedel-Crafts alkylation.
Sulfonylation: The sulfonyl group is introduced using chlorosulfonic acid or sulfur trioxide.
Amination: The amino group is introduced through nitration followed by reduction.
Esterification: Finally, the carboxylic acid group is converted to its methyl ester using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding sulfonic acid derivative.
Reduction: Reduction reactions can reduce the sulfonyl group to a sulfide.
Substitution: Substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfides.
Substitution: Halogenated derivatives or other substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: In biological research, the compound is used as a tool to study protein interactions and cellular processes. It has been shown to induce cellular β-catenin degradation, making it useful in cancer research.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of Wnt-dependent cancers. Its ability to target β-catenin makes it a candidate for developing anti-cancer drugs.
Industry: In the chemical industry, the compound is used in the production of various pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate exerts its effects involves the interaction with molecular targets such as β-catenin. The compound binds to β-catenin, leading to its degradation and subsequent inhibition of Wnt signaling pathways, which are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate: Similar structure but with a methyl group instead of an isopropyl group.
Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: Methyl 3-{[(4-isopropylphenyl)sulfonyl]amino}benzoate is unique due to its isopropyl group, which imparts different chemical and biological properties compared to its methyl and ethyl counterparts. This difference can affect its binding affinity and biological activity.
Properties
IUPAC Name |
methyl 3-[(4-propan-2-ylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12(2)13-7-9-16(10-8-13)23(20,21)18-15-6-4-5-14(11-15)17(19)22-3/h4-12,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKQTXSGRBPZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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